molecular formula C9H7NO6 B1296156 6-Nitro-1,3-benzodioxol-5-yl acetate CAS No. 7107-08-6

6-Nitro-1,3-benzodioxol-5-yl acetate

Cat. No.: B1296156
CAS No.: 7107-08-6
M. Wt: 225.15 g/mol
InChI Key: DECGMUJJYLXRPA-UHFFFAOYSA-N
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Description

Contextualizing Benzodioxole Derivatives within Contemporary Organic Chemistry

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, is a significant structural unit in modern organic chemistry. This heterocyclic system consists of a benzene (B151609) ring fused to a five-membered dioxole ring. Benzodioxole derivatives are prevalent in nature and serve as foundational scaffolds for a wide array of synthetic compounds. They function as crucial precursors and intermediates in the pharmaceutical, agrochemical, and fragrance industries. The stability of the benzodioxole ring, combined with its capacity for substitution, makes it a versatile building block for creating structurally diverse and complex molecules.

Overview of Nitro-Substituted 1,3-Benzodioxole Compounds in Academic Research

The introduction of a nitro group onto the 1,3-benzodioxole ring system significantly influences its chemical properties and reactivity. Nitro-substituted benzodioxoles are a subject of considerable academic interest due to their diverse potential applications. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. Furthermore, the nitro group itself is a versatile functional handle; for instance, its reduction provides a straightforward route to synthetically valuable amino-benzodioxole derivatives. Research has explored nitrobenzodioxole compounds as intermediates in the synthesis of potential anti-cancer and antimicrobial agents.

Rationale for Comprehensive Academic Investigation of 6-Nitro-1,3-benzodioxol-5-yl Acetate (B1210297)

A comprehensive academic investigation of 6-Nitro-1,3-benzodioxol-5-yl acetate is warranted due to its potential as a specialized synthetic intermediate. The compound combines three key features: the stable benzodioxole core, a reactive nitro group, and a protective/modifiable acetate group. The acetate group serves as a protected form of a hydroxyl group (phenol), which can be deprotected under specific conditions to allow for further reactions. This bifunctionality—having two distinct and selectively reactive sites—makes it a valuable tool in multi-step synthetic pathways for creating complex target molecules. Its availability from chemical suppliers for research and development purposes underscores its utility in synthetic chemistry. lookchem.comlookchem.comechemi.com

The logical synthetic precursor to this compound is 6-nitro-1,3-benzodioxol-5-ol (B1296558) (CAS 7107-10-0), with the final step being a standard acetylation reaction. chemsynthesis.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number7107-08-6 lookchem.comlookchem.combldpharm.com
Molecular FormulaC₉H₇NO₆ lookchem.com
Molecular Weight225.16 g/mol bldpharm.com
MDL NumberMFCD07658172 bldpharm.com
Common ApplicationsUsed in Synthesis, Pharmaceuticals lookchem.com

Interdisciplinary Relevance of Nitrobenzodioxole Systems in Chemical Sciences

The nitrobenzodioxole framework demonstrates significant interdisciplinary relevance. In medicinal chemistry, these systems serve as scaffolds for the development of novel therapeutic agents, with research indicating potential for creating compounds with anti-cancer properties. evitachem.com In agricultural chemistry, derivatives are explored for their potential as herbicides or plant growth regulators. evitachem.com For synthetic organic chemists, the functional group compatibility and reactivity of nitrobenzodioxoles make them valuable intermediates for accessing a wide range of other substituted benzodioxole derivatives, contributing to the broader field of materials science and drug discovery.

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-5(11)16-7-3-9-8(14-4-15-9)2-6(7)10(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECGMUJJYLXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281542
Record name 6-nitro-1,3-benzodioxol-5-yl acetate
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7107-08-6
Record name NSC21910
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-1,3-benzodioxol-5-yl acetate
Source EPA DSSTox
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Advanced Structural Elucidation and Spectroscopic Characterization of 6 Nitro 1,3 Benzodioxol 5 Yl Acetate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules within a crystal lattice. The data presented is based on a structurally similar compound, methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate, which contains the same substituted benzodioxole ring system. nih.govresearchgate.net

The analysis of the crystal structure reveals key geometric features of the 6-nitro-1,3-benzodioxole core. The 1,3-benzodioxole (B145889) ring system is observed to be essentially planar, with a maximum deviation of 0.036 (2) Å for any of its constituent atoms. nih.govresearchgate.net This planarity is characteristic of the fused ring system.

A significant conformational feature is the orientation of the nitro group substituent. It is not perfectly coplanar with the aromatic ring to which it is attached. The nitro group is twisted with respect to the mean plane of the benzodioxole ring, exhibiting a dihedral angle of 15.4 (1)°. nih.govresearchgate.net In another related compound, 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, this dihedral angle was found to be 29.76 (4)°, indicating that the degree of rotation can be influenced by the nature of adjacent substituents and crystal packing forces. nih.gov

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the reference compound, molecules are linked by C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions form chains with a C(8) graph-set motif, extending along the crystallographic direction. nih.gov

The crystallographic data for the reference structure was collected using a Bruker APEXII CCD diffractometer. nih.govresearchgate.net The key parameters and methodologies employed in the data collection and refinement process are summarized in the table below.

ParameterValueReference
Radiation SourceMo Kα (λ = 0.71073 Å) researchgate.net
Temperature293 K nih.govresearchgate.net
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n researchgate.net
Absorption CorrectionMulti-scan (SADABS) nih.gov
Refinement MethodFull-matrix least-squares on F² researchgate.net
Measured Reflections14190 nih.gov
Independent Reflections3567 nih.govresearchgate.net
R_int0.027 nih.gov
Final R[F² > 2σ(F²)]0.046 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei. While experimental spectra for 6-nitro-1,3-benzodioxol-5-yl acetate (B1210297) were not found in the search results, the expected spectral features can be predicted based on the known effects of the functional groups on the benzodioxole framework.

The ¹H NMR spectrum of 6-nitro-1,3-benzodioxol-5-yl acetate is expected to be relatively simple, displaying four distinct signals corresponding to the four types of protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (position 4)~7.5-7.8Singlet (s)1H
Aromatic H (position 7)~7.0-7.2Singlet (s)1H
Dioxole Methylene (B1212753) (O-CH₂-O)~6.1-6.3Singlet (s)2H
Acetate Methyl (CH₃)~2.3-2.5Singlet (s)3H

The two aromatic protons are in different chemical environments and are not adjacent, so they are expected to appear as two distinct singlets. The proton at position 4 is deshielded by the adjacent nitro group, while the proton at position 7 is shielded relative to it. The methylene protons of the dioxole ring typically resonate as a sharp singlet. The methyl protons of the acetate group will also appear as a singlet in a region typical for acetyl groups attached to a phenolic oxygen.

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The approximate chemical shifts can be estimated based on standard values for substituted aromatic and acetate groups.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Acetate Carbonyl (C=O)~168-170
Aromatic C-O~145-155
Aromatic C-NO₂~140-150
Other Quaternary Aromatic Carbons~125-140
Aromatic CH (position 4)~110-120
Aromatic CH (position 7)~105-115
Dioxole Methylene (O-CH₂-O)~102-104
Acetate Methyl (CH₃)~20-22

The carbonyl carbon of the acetate group is expected to be the most downfield signal. The aromatic carbons attached to oxygen and the nitro group will also be significantly downfield. The two aromatic carbons bearing a proton will be further upfield, followed by the characteristic signal for the dioxole methylene carbon. The most upfield signal will be from the methyl carbon of the acetate group.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable detail for the unambiguous structural elucidation of this compound. Techniques such as COSY, HSQC, and HMBC map correlations between nuclei, allowing for a definitive assignment of proton (¹H) and carbon (¹³C) signals that would be difficult to ascertain from one-dimensional spectra alone. youtube.comscience.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, the most significant correlation would be between the two aromatic protons. The proton on the carbon adjacent to the nitro group and the proton adjacent to the acetate group would show a cross-peak, confirming their spatial proximity on the aromatic ring. The protons of the methylenedioxy group would not show correlations to other protons as they are an isolated spin system, but they would show geminal coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a highly sensitive technique that allows for the direct assignment of each protonated carbon atom. sdsu.edu For the target molecule, the HSQC spectrum would show cross-peaks connecting the aromatic protons to their corresponding aromatic carbons, the methylenedioxy protons to the methylenedioxy carbon, and the methyl protons of the acetate group to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.edu This technique reveals connectivity between different functional groups. For instance, the aromatic proton adjacent to the acetate group would show a three-bond correlation to the ester carbonyl carbon. Similarly, the protons of the methylenedioxy group would show two-bond correlations to the two oxygen-bearing aromatic carbons. The methyl protons of the acetate group would exhibit a two-bond correlation to the ester carbonyl carbon, confirming the acetate functionality. youtube.com

The following table outlines the expected key 2D NMR correlations for this compound.

¹H SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Aromatic H-4Aromatic H-7Aromatic C-4C-5, C-6, C-7a
Aromatic H-7Aromatic H-4Aromatic C-7C-5, C-6, C-3a
Methylenedioxy (-O-CH₂-O-)Itself (geminal)C-2 (Methylenedioxy C)C-3a, C-7a
Acetate Methyl (-CH₃)NoneAcetate Methyl CEster Carbonyl C

Nitrogen-14/15 (¹⁴N/¹⁵N) NMR Studies of the Nitro Group

Nitrogen NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within a molecule. mdpi.com For this compound, ¹⁴N or ¹⁵N NMR would be specifically used to characterize the nitro (-NO₂) group.

Nitrogen-14 (¹⁴N) NMR: While ¹⁴N is the more abundant isotope, it is a quadrupolar nucleus, which often leads to very broad signals. This broadening can make signal detection and interpretation challenging, though it is sometimes used for structural studies of nitro compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Nitro, Ester Carbonyl, Methylenedioxy C-O-C)

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional moieties.

Nitro Group (-NO₂): Aromatic nitro compounds consistently display two strong and easily identifiable stretching vibrations. spectroscopyonline.comblogspot.com The asymmetric stretch (ν_as_NO₂) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch (ν_s_NO₂) is found between 1360-1290 cm⁻¹. orgchemboulder.com For the related compound 5-nitro-1,3-benzodioxole, these bands have been observed in the IR spectrum at 1609 cm⁻¹ and 1437 cm⁻¹, respectively. orientjchem.org A scissoring deformation vibration is also expected around 890-835 cm⁻¹. spectroscopyonline.com

Ester Group (-O-C=O)-CH₃): The most prominent feature of the acetate group is the intense ester carbonyl (C=O) stretching vibration, which is expected in the range of 1770-1750 cm⁻¹ for aryl acetates. Additionally, two distinct C-O stretching vibrations are characteristic of the ester: one for the aryl C-O bond and another for the O-acetyl C bond, typically appearing in the 1250-1000 cm⁻¹ region.

Methylenedioxy Group (-O-CH₂-O-): The methylenedioxy bridge is characterized by strong C-O-C stretching vibrations. The asymmetric and symmetric C-O-C stretching modes are anticipated in the ranges of 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. scispace.com In 5-nitro-1,3-benzodioxole, IR bands at 1171, 1066, and 1036 cm⁻¹ have been assigned to these C-O-C modes. scispace.com The CH₂ group itself will show stretching vibrations just below 3000 cm⁻¹ and a characteristic scissoring mode near 1485 cm⁻¹. orientjchem.org

The table below summarizes the expected characteristic vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
EsterC=O Stretch1770 - 1750
NitroAsymmetric NO₂ Stretch (ν_as)1550 - 1475 orgchemboulder.com
NitroSymmetric NO₂ Stretch (ν_s_)1360 - 1290 orgchemboulder.com
MethylenedioxyAsymmetric C-O-C Stretch1250 - 1150 scispace.com
EsterC-O Stretch1250 - 1000
MethylenedioxySymmetric C-O-C Stretch1050 - 1000 scispace.com
NitroScissoring Deformation (δ)890 - 835 spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for confirming the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₉H₇NO₆. HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous confirmation of this formula, distinguishing it from any other combination of atoms with the same nominal mass. The calculated exact mass for C₉H₇NO₆ is 225.0273 Da.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. The molecular ion is expected to be observed, and its subsequent fragmentation would likely proceed through several key pathways based on the functional groups present:

Loss of Ketene (B1206846): A very common fragmentation for acetate esters is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the formation of a phenol (B47542) ion.

Loss of the Acetyl Radical: Alpha-cleavage can result in the loss of the acetyl radical (•COCH₃, 43 Da) to form an oxonium ion. This is typically a prominent peak for esters. miamioh.edu

Loss of Nitro Group Fragments: The nitro group can be lost as either a nitro radical (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da). The loss of •NO₂ from the molecular ion is a common pathway for aromatic nitro compounds.

Cleavage of the Dioxole Ring: The methylenedioxy ring can undergo fragmentation, often involving the loss of formaldehyde (B43269) (CH₂O, 30 Da).

The table below details the plausible major fragments for this compound.

m/z (calculated)Ion FormulaLikely Origin
225.0273[C₉H₇NO₆]⁺˙Molecular Ion (M⁺˙)
183.0168[C₇H₅NO₅]⁺˙[M - CH₂=C=O]⁺˙ (Loss of ketene)
182.0324[C₉H₆O₅]⁺˙[M - •NO]⁺˙ (Loss of nitric oxide)
179.0117[C₉H₇O₄]⁺[M - •NO₂]⁺ (Loss of nitro radical)
165.0062[C₇H₃NO₄]⁺˙[M - CH₂=C=O - H₂O]⁺˙
153.0191[C₇H₅O₄]⁺[M - •NO₂ - C₂H₂]⁺

Reactivity and Chemical Transformations of 6 Nitro 1,3 Benzodioxol 5 Yl Acetate

Reactions Involving the Nitro Group

The nitro group is a potent modulator of the chemical reactivity of the aromatic ring to which it is attached. Its strong electron-withdrawing nature significantly influences the outcomes of various chemical transformations.

Catalytic Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, and 6-Nitro-1,3-benzodioxol-5-yl acetate (B1210297) is expected to undergo this reduction under standard catalytic hydrogenation conditions. This reaction proceeds by the action of a reducing agent, typically hydrogen gas, in the presence of a metal catalyst.

A variety of metal catalysts are effective for the reduction of aromatic nitro compounds. The choice of catalyst can sometimes be influenced by the presence of other functional groups within the molecule.

CatalystCommon Reducing AgentsGeneral Reaction Conditions
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Atmospheric or elevated pressure, various solvents (e.g., ethanol, ethyl acetate)
Platinum(IV) oxide (PtO₂)Hydrogen gas (H₂)Atmospheric pressure, acidic or neutral solvents
Raney NickelHydrogen gas (H₂), Hydrazine (B178648)Varies with reducing agent
Iron (Fe)Acetic acidRefluxing conditions
Tin(II) chloride (SnCl₂)EthanolOften used for selective reductions

Electrophilic and Nucleophilic Aromatic Substitution Reactions Influenced by the Nitro Group

The electronic properties of the nitro and acetate groups profoundly influence the susceptibility of the benzodioxole ring to aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmsu.eduyoutube.com This is due to its powerful electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgmsu.eduyoutube.com The acetate group, while having a lone pair of electrons on the oxygen that can be donated through resonance, is generally considered a weakly activating or deactivating group depending on the reaction conditions, and it is an ortho, para-director.

In the case of 6-Nitro-1,3-benzodioxol-5-yl acetate, the presence of the strongly deactivating nitro group would be the dominant factor, making further electrophilic substitution on the aromatic ring challenging to achieve. If a reaction were to occur under forcing conditions, the substitution would be directed to the position meta to the nitro group.

Nucleophilic Aromatic Substitution:

Conversely, the presence of a strong electron-withdrawing group like the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govyoutube.comlibretexts.orgyoutube.com For SNAr to occur, a good leaving group must be present on the ring, and the ring must be electron-deficient. The nitro group is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, especially when it is positioned ortho or para to the leaving group. wikipedia.orgnih.govyoutube.comlibretexts.orgyoutube.com

In this compound, the acetate group is not a typical leaving group in SNAr reactions. However, if a suitable leaving group were present on the ring, the nitro group would facilitate its displacement by a nucleophile.

Reactions at the Acetate Moiety

The acetate group is an ester and, as such, is susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis of the Ester Linkage under Acidic and Basic Conditions

The ester linkage of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 6-nitro-1,3-benzodioxol-5-ol (B1296558) and acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and does not react with the alcohol. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the rate of hydrolysis by making the carbonyl carbon more electrophilic.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with another alcohol in the presence of a suitable catalyst would lead to the formation of a new ester and acetic acid. The electron-withdrawing nitro group would likely facilitate this reaction by increasing the electrophilicity of the acetate's carbonyl carbon.

Amidation Reactions via Ester Cleavage

The acetate group can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the phenoxide leaving group. Similar to hydrolysis and transesterification, the rate of amidation is expected to be enhanced by the presence of the electron-withdrawing nitro group on the aromatic ring.

Chemical Modifications of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring, also known as the methylenedioxyphenyl group, is a common scaffold in natural products and synthetic molecules. chemicalbook.com Its modification in a highly substituted and electron-deficient compound like this compound presents unique challenges and opportunities.

Further electrophilic aromatic substitution on the benzene (B151609) ring is generally unfavorable due to the strong deactivating effect of the nitro group and steric hindrance from the existing substituents. However, other transformations are possible:

Cleavage of the Methylenedioxy Bridge: A significant chemical modification of the 1,3-benzodioxole system is the cleavage of the acetal-like methylenedioxy bridge. This reaction converts the benzodioxole into a catechol (1,2-dihydroxybenzene) derivative. This transformation is often observed in metabolic pathways and can be achieved synthetically using various reagents, typically Lewis acids or strong protonic acids. For instance, learning from the metabolism of related structures like stiripentol, ring-opening can be a key transformation pathway. mdpi.com The resulting catechol can then be further functionalized, for example, through selective alkylation or acylation of the hydroxyl groups.

Palladium-Catalyzed Cross-Coupling Reactions: While the parent molecule does not possess a suitable leaving group for direct cross-coupling, synthetic precursors or derivatives often do. For instance, related 6-bromo-1,3-benzodioxole derivatives are versatile substrates for Suzuki-Miyaura coupling reactions. worldresearchersassociations.com By reacting a bromo-analogue with various boronic acids in the presence of a palladium catalyst, a wide array of aryl or heteroaryl groups can be introduced onto the benzodioxole core. worldresearchersassociations.com This highlights a powerful method for modifying the ring system, assuming a synthetic route via a halogenated intermediate.

Table 1: Representative Reactions for Modifying the Benzodioxole Core (based on analogous structures)

Reaction TypeSubstrate AnalogueReagents and ConditionsProduct TypeReference
Methylenedioxy Bridge CleavageGeneric 1,3-BenzodioxoleLewis acids (e.g., BBr3) or strong acidsCatechol derivative mdpi.com
Suzuki-Miyaura Coupling(6-bromobenzo[d] evitachem.comdioxol-5-yl)methyl-triazoleAryl boronic acid, PdCl2(PPh3)2, K2CO36-Aryl-benzodioxole derivative worldresearchersassociations.com

Multi-component Reactions Utilizing the Functional Groups present

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. The functional groups on this compound offer potential, primarily after an initial transformation step.

The direct participation of the intact molecule in common MCRs is not well-documented. However, the nitro group can be readily converted into an amine (amino group), which is a key functional group for a vast number of MCRs. The reduction of the nitro group to 6-amino-1,3-benzodioxol-5-yl acetate would yield an aniline (B41778) derivative. wikipedia.org This intermediate could then serve as the amine component in several classic MCRs:

Ugi Reaction: The resulting aniline derivative could participate in a four-component Ugi reaction with an aldehyde, a carboxylic acid, and an isocyanide to produce complex α-acylamino carboxamide structures.

Biginelli Reaction: While typically employing urea, the aniline derivative could potentially be used in variations of the Biginelli reaction to synthesize dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: Aniline derivatives can be used in place of ammonia in the Hantzsch synthesis to afford N-aryl-1,4-dihydropyridines.

Furthermore, some MCRs directly utilize nitro compounds. For example, a novel MCR between nitro compounds, isocyanides, and acylating agents has been described to provide α-oximinoamides, demonstrating a potential route for direct functionalization without prior reduction. Another approach involves the reaction of nitroalkenes, which could be formed from related nitro-aldehydes, in multicomponent cycloaddition reactions. mdpi.com

This strategy—a simple initial transformation followed by a complex MCR—is a powerful tool in medicinal and materials chemistry for rapidly generating molecular diversity.

Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are crucial concepts in controlling the outcome of chemical reactions to favor the formation of a specific constitutional isomer or stereoisomer, respectively. masterorganicchemistry.com

Regioselective Transformations: For this compound, the most significant regioselective (or more accurately, chemoselective) transformation is the selective reduction of the nitro group. The molecule contains two reducible functional groups: the nitro group and the acetate ester. A wide variety of reagents are known to reduce aromatic nitro groups to amines with high selectivity, leaving ester functionalities intact. acs.orgnumberanalytics.com This allows for the predictable synthesis of 6-amino-1,3-benzodioxol-5-yl acetate.

Common methods for this selective reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas is a classic and effective method. wikipedia.org

Metal-Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid (like HCl or acetic acid) are widely used for the reduction of nitroarenes. acs.orglibretexts.org

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney nickel) can also achieve this transformation under milder conditions. wikipedia.org

Table 2: Reagents for Regioselective Reduction of Aromatic Nitro Group in the Presence of an Ester

Reagent SystemSolventGeneral ConditionsSelectivityReference
H2, Pd/C or PtO2Ethanol, Ethyl AcetateRoom temperature, atmospheric pressureHigh for NO2 over ester wikipedia.org
Fe / HCl or Acetic AcidWater, EthanolRefluxExcellent for NO2 over ester acs.org
SnCl2·2H2OEthanol, Ethyl AcetateRefluxHigh for NO2 over ester wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Water/MethanolRoom temperature to refluxGood for NO2 over ester wikipedia.org

Stereoselective Transformations: The starting molecule, this compound, is achiral and does not have any stereocenters. Stereoselective reactions would involve the introduction of one or more new stereocenters with a preference for a particular stereoisomer. wikipedia.org

While there are no pre-existing chiral centers to direct subsequent reactions, stereoselectivity can be induced in several ways:

Use of Chiral Catalysts: A reaction on a functional group could be rendered stereoselective by using a chiral catalyst. For example, if the acetate were hydrolyzed to a phenol (B47542), and a prochiral alkene side chain were attached, an asymmetric epoxidation (e.g., Sharpless epoxidation) or dihydroxylation could introduce chirality with high enantioselectivity. wikipedia.org

Influence of the Benzodioxole Ring Conformation: The five-membered dioxole ring is not perfectly planar; it adopts a slight envelope conformation. nih.gov This puckering can create a chiral environment that influences the stereochemical outcome of reactions on adjacent side chains, a phenomenon known as planar chiralty. In asymmetric synthesis involving related structures, this feature, combined with the electronic effects of the nitro group, has been shown to guide the facial selectivity of reactions at prochiral centers. evitachem.com For instance, the alkylation of an α-carbon on a side chain attached to the ring could proceed with high enantiomeric excess under the influence of a chiral phase-transfer catalyst, where the benzodioxole's inherent asymmetry plays a role in differentiation. evitachem.com

Computational Chemistry and Theoretical Investigations of 6 Nitro 1,3 Benzodioxol 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties. For 6-Nitro-1,3-benzodioxol-5-yl acetate (B1210297), these calculations can elucidate the influence of the electron-withdrawing nitro group and the acetate substituent on the benzodioxole core.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Related Benzodioxole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzodioxole-Triazole Hybrid 6a-6.891-1.7495.142
Benzodioxole-Triazole Hybrid 6b-6.845-1.8724.973
Benzodioxole-Semicarbazone Derivative-6.007-1.7774.230

Data in this table is derived from computational studies on analogous compounds to illustrate typical values and is not experimental data for 6-Nitro-1,3-benzodioxol-5-yl acetate. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetate group. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a strong positive potential would be anticipated over the aromatic ring, influenced by the powerful electron-withdrawing effect of the nitro group. researchgate.nettandfonline.comacs.org This electron density depletion above the aromatic system is a characteristic feature of many nitroaromatic compounds. researchgate.net

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, provide insights into various aspects of chemical behavior. researchgate.netsapub.org

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Global Hardness (η): A measure of the molecule's resistance to charge transfer, calculated as η = (I - A) / 2. researchgate.netsapub.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. sapub.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of the nitro group would be expected to result in a high electronegativity and electrophilicity index.

Table 2: Illustrative Global Reactivity Descriptors for Related Heterocyclic Compounds
CompoundElectronegativity (χ) (eV)Global Hardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity (ω) (eV)
Quinazolinone-Vanillin Derivative 24.2812.3390.4283.921
Quinazolinone-Vanillin Derivative 54.3220.7841.27611.921
Benzodioxole-Triazole Hybrid 12b4.3182.4860.4023.748

Data in this table is derived from computational studies on analogous compounds to illustrate typical values and is not experimental data for this compound. researchgate.netsapub.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. mdpi.comnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry and conformational preferences of molecules like this compound. researchgate.netsemanticscholar.org

The geometry of this compound is determined by the spatial arrangement of its atoms that corresponds to the lowest energy state. DFT calculations can be used to perform geometry optimization, a process that finds this minimum energy structure. researchgate.net This involves calculating forces on the atoms and adjusting their positions until a stable configuration is reached.

A key aspect of this molecule's structure is the orientation of the acetate and nitro groups relative to the benzodioxole ring. Rotation around the C-O bond of the acetate group and the C-N bond of the nitro group gives rise to different conformers with varying energies. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface. This exploration reveals the most stable conformer(s) and the energy barriers to rotation between different conformations. For nitroaromatic compounds, the nitro group often twists out of the plane of the aromatic ring to relieve steric strain, a feature that DFT calculations can accurately model.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its conformational flexibility in different environments, such as in a solvent or interacting with other molecules. The simulation would show how the acetate group rotates and how the entire molecule vibrates and moves, providing a more realistic picture of its behavior than a static, energy-minimized structure. Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could observe how they interact with each other, for example, through dipole-dipole interactions or π-stacking of the aromatic rings. All-atom MD simulations have been successfully employed to understand the behavior of other complex heterocyclic systems. researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods such as Density Functional Theory (DFT) and machine learning can be employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR parameters with high accuracy. nih.gov The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p)). nih.gov

Hypothetical Predicted ¹³C NMR Chemical ShiftsHypothetical Predicted ¹H NMR Chemical Shifts
Carbon AtomPredicted δ (ppm)Proton AtomPredicted δ (ppm)
C=O (acetate)168.5Ar-H7.4
C-NO₂149.0Ar-H7.1
C-O (ring)148.2O-CH₂-O6.2
C-O (ring)145.1CH₃ (acetate)2.3
C-O (acetate)138.0
C-H (aromatic)109.5
C-H (aromatic)106.8
O-CH₂-O103.2
CH₃ (acetate)20.7

IR Frequencies Prediction

Theoretical vibrational analysis is instrumental in assigning IR and Raman spectral bands. DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A computational study on the related compound 5-Nitro-1,3-benzodioxole using DFT (B3LYP method) provides a basis for understanding the vibrational modes of the core structure. orientjchem.orgscispace.com Key vibrational frequencies for functional groups present in this compound can be predicted with confidence. The acetate group would introduce characteristic vibrations, most notably a strong C=O stretching band and C-O stretching bands.

The table below presents a selection of predicted vibrational frequencies for key functional groups, adapted from findings on 5-Nitro-1,3-benzodioxole and theoretical expectations for the acetate moiety. orientjchem.orgscispace.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O StretchAcetate~1770Strong
Asymmetric NO₂ StretchNitro~1596Strong
Symmetric NO₂ StretchNitro~1427Medium
C-O-C Asymmetric StretchDioxole Ring~1224Strong
C-O-C Symmetric StretchDioxole Ring~1046Strong
CH₂ ScissoringDioxole Ring~1474Medium

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a fundamental tool for exploring the mechanisms of chemical reactions at a molecular level. researchgate.net Through quantum mechanical calculations, it is possible to map the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For this compound, several reactions could be of interest for mechanistic investigation:

Ester Hydrolysis: The cleavage of the acetate group under acidic or basic conditions.

Nitro Group Reduction: The conversion of the nitro group to an amino group, a common transformation in synthetic chemistry.

Electrophilic Aromatic Substitution: Reactions at the available positions on the aromatic ring.

A theoretical investigation of a reaction mechanism typically involves the following steps:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a first-order saddle point on the PES.

Frequency Analysis: A vibrational frequency calculation is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

In Silico Investigations of Molecular Interactions and Recognition Motifs through Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid), forming a stable complex. researchgate.netnih.gov This method is central to drug discovery and molecular biology, allowing researchers to understand the molecular basis of interaction and to screen virtual libraries of compounds for potential biological activity. nih.gov

An in silico docking study of this compound would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the binding site of the receptor. The program then explores various conformations and orientations of the ligand, calculating the binding affinity for each pose using a scoring function.

Analysis of Results: The results are analyzed to identify the most likely binding mode, characterized by the lowest binding energy. The specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking—that stabilize the complex are identified. researchgate.net

Although no specific docking studies for this compound are documented, a hypothetical study could explore its interaction with an enzyme where related nitroaromatic or benzodioxole compounds show activity. The results would provide valuable hypotheses about its potential biological targets and mechanism of action.

The table below illustrates the type of data generated from a hypothetical molecular docking study.

ParameterDescriptionHypothetical Value/Result
Target ProteinThe biological macromolecule of interest.e.g., Human Carbonic Anhydrase II
Binding Energy (kcal/mol)The scoring function's estimate of the binding affinity. More negative values indicate stronger binding.-7.5
Key Interacting ResiduesAmino acid residues in the binding site that form significant interactions with the ligand.His94, Val121, Leu198
Types of InteractionsThe specific non-covalent bonds stabilizing the complex.Hydrogen bond with His94 (via NO₂ group); Hydrophobic interactions with Val121, Leu198
Inhibitory Constant (Ki)A calculated estimate of the concentration required to produce half-maximum inhibition.e.g., 2.5 µM (micromolar)

Applications of 6 Nitro 1,3 Benzodioxol 5 Yl Acetate in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block and Intermediate for Complex Molecules

The primary role of 6-nitro-1,3-benzodioxol-5-yl acetate (B1210297) in organic synthesis is that of an intermediate, where the acetate group serves as a protecting group for the phenol (B47542). This protection strategy allows for selective reactions to be carried out at other positions of the molecule without interference from the acidic phenolic proton.

The true synthetic versatility of this scaffold lies in the reactivity of the nitro group and the electrophilic nature of the aromatic ring. The nitro group is a cornerstone functional group in organic synthesis due to its ability to be transformed into a wide array of other functionalities. mit.edu The most common and significant transformation is its reduction to an amino group (–NH₂).

This transformation is pivotal, converting the electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the chemical reactivity of the benzodioxole ring. The resulting 6-amino-1,3-benzodioxol-5-ol (after deacetylation) becomes a nucleophilic species, ready for further elaboration. This amino-benzodioxole core is a key component in various pharmacologically active molecules. For instance, derivatives of 6-nitro-1,3-benzodioxol-5-amine (B1193951) are utilized as important intermediates in the development of drugs targeting inflammatory and pain-related conditions.

The synthesis of complex molecules can proceed through several pathways following the initial transformations of the nitro and acetate groups. A typical synthetic sequence might involve:

Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride) can efficiently convert the nitro group to an amine. evitachem.com

Hydrolysis of the Acetate Group: The acetate ester can be readily cleaved under basic or acidic conditions to reveal the free phenol.

Further Functionalization: The resulting 6-amino-1,3-benzodioxol-5-ol can then be used in a variety of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile in substitution reactions, to build more complex structures.

Precursor to Structurally Diverse Benzodioxole Derivatives with Altered Functional Profiles

The 6-nitro-1,3-benzodioxole framework is a valuable starting point for creating a library of structurally diverse derivatives. The functional handles—the nitro group, the acetate, and the aromatic ring itself—can be manipulated to produce compounds with significantly different electronic and steric properties.

Key transformations include:

From Nitro to Amino: As mentioned, reduction of the nitro group to an amine is a fundamental transformation. evitachem.com This opens up a vast area of chemistry, allowing for the synthesis of amides, sulfonamides, and for the amine to direct further electrophilic aromatic substitution.

From Acetate to Phenol and Ethers: Hydrolysis of the acetate reveals a hydroxyl group. This phenol can then be converted into a variety of ethers (e.g., via Williamson ether synthesis) or esters, which can modulate the solubility and biological activity of the final compound.

Electrophilic Aromatic Substitution: The benzodioxole ring, once the deactivating nitro group is converted to an activating amino or hydroxyl group, can undergo further electrophilic substitution, allowing for the introduction of halogens, alkyl, or acyl groups at other positions on the ring.

The following table illustrates the potential for generating diverse functional profiles starting from the 6-nitro-1,3-benzodioxole core.

Table 1: Synthetic Transformations and Resulting Functional Profiles

Starting Moiety Reagents/Conditions Transformed Moiety Change in Functional Profile Potential Subsequent Reactions
Nitro (–NO₂) H₂, Pd/C or SnCl₂, HCl Amino (–NH₂) Electron-withdrawing to electron-donating; introduces basicity and nucleophilicity. Amide/sulfonamide formation, diazotization, directing group for further substitution.
Acetate (–OAc) NaOH or HCl (aq) Hydroxyl (–OH) Introduces acidity and hydrogen bond donor capability. Etherification, esterification, directing group for further substitution.
Aromatic C-H Br₂, FeBr₃ (on activated ring) Bromo (–Br) Introduces a handle for cross-coupling reactions. Suzuki, Heck, Sonogashira, Buchwald-Hartwig coupling reactions.
Nitro (–NO₂) NaNO₂, Cu₂O Hydroxyl (–OH) via Sandmeyer Replaces nitrogen functionality with oxygen functionality. Etherification, esterification.

Utility in the Development of New Synthetic Methodologies and Cascade Reactions

While specific examples involving 6-nitro-1,3-benzodioxol-5-yl acetate in the development of novel synthetic methodologies are not prominent in the literature, its structural motifs are relevant to broader areas of methods development. The 1,3-benzodioxole (B145889) moiety is a key structural feature in many natural products and pharmacologically active compounds. worldresearchersassociations.comresearchgate.net Therefore, synthetic routes involving such scaffolds are of continuous interest.

The compound's structure is amenable to cascade reactions, where a single set of reagents and conditions can trigger a sequence of transformations. For example, a hypothetical cascade could involve:

Initial Reduction-Cyclization: A reducing agent could simultaneously reduce the nitro group to an amine while a nearby functional group (introduced in a prior step) could react with the newly formed amine to form a new heterocyclic ring fused to the benzodioxole core.

Deprotection-Rearrangement: The hydrolysis of the acetate group could trigger a molecular rearrangement, driven by the electronic changes in the aromatic ring.

The development of such cascade reactions is a major goal in modern organic synthesis, as it improves efficiency by reducing the number of separate purification steps. The field of synthetic methodology is constantly evolving, with new transition-metal-catalyzed reactions and organocatalytic methods being developed that could potentially be applied to scaffolds like 6-nitro-1,3-benzodioxole-5-yl acetate. nih.gov

Exploration in the Field of Advanced Organic Materials (e.g., for Optoelectronic, Polymeric, or Self-Assembling Systems)

The application of this compound and its derivatives in material science is an area of potential rather than established use. The electronic properties of the molecule, particularly the presence of the electron-withdrawing nitro group on the electron-rich benzodioxole ring system, create a "push-pull" electronic structure. Such structures are of fundamental interest in the design of organic materials with non-linear optical (NLO) properties or for use in organic electronics.

Optoelectronic Materials: The significant dipole moment created by the donor-acceptor nature of the substituted benzodioxole ring could lead to second-order NLO effects, which are useful in applications like frequency doubling of laser light. Further derivatization, for example, by converting the nitro group to other electron-accepting groups or by extending the conjugation of the system, could be used to tune these properties.

Polymeric Systems: The benzodioxole nucleus can be incorporated into polymer backbones. nih.gov The functional groups on derivatives of this compound could be used as points for polymerization. For example, the amino and hydroxyl derivatives could be used to form polyamides or polyesters. The resulting polymers might exhibit interesting thermal or electronic properties.

Self-Assembling Systems: The introduction of functional groups capable of non-covalent interactions, such as hydrogen bonding (from the amino and hydroxyl derivatives) or π-π stacking (inherent to the aromatic core), could lead to the design of molecules that self-assemble into ordered supramolecular structures like liquid crystals or organic gels.

While these applications are largely speculative for this specific compound, they are based on the known properties of the benzodioxole core and the functional groups it carries, indicating a potential for future exploration in materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-nitro-1,3-benzodioxol-5-yl acetate to improve yield and purity?

  • Methodological Answer : Begin with nitration of 1,3-benzodioxol-5-yl precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Acetylation of the hydroxyl intermediate can be achieved using acetic anhydride in pyridine. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel, gradient elution with dichloromethane:methanol). Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm regioselectivity and ester formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 2.3 ppm for acetate methyl) and ¹³C NMR (δ 170–172 ppm for carbonyl) to confirm structure.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Experimentally, compare reaction rates with non-nitrated analogs in SN2 reactions (e.g., using piperidine or thiol nucleophiles). Monitor intermediates via LC-MS and correlate computational predictions with kinetic data .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of the benzodioxole ring?

  • Methodological Answer :

  • Competitive Experiments : Compare nitration/acetylation under varying conditions (e.g., solvent polarity, temperature).
  • Isotopic Labeling : Use ¹⁵N-labeled nitric acid to track nitro group placement via NMR.
  • Crystallography : Solve X-ray structures of intermediates to confirm substitution patterns .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via:

  • HPLC : Quantify degradation products (e.g., hydrolyzed acetate or nitro-reduction byproducts).
  • UV-Vis Spectroscopy : Track absorbance shifts indicative of structural changes.
  • Recommend storage at –20°C in anhydrous DMSO or under nitrogen .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) with recombinant proteases (e.g., trypsin or chymotrypsin).
  • IC₅₀ Determination : Dose-response curves (1 nM–100 µM) with triplicate measurements.
  • Molecular Docking : AutoDock Vina to predict binding modes to protease active sites .

Q. What statistical approaches are suitable for interpreting conflicting bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis using R or Python (e.g., metafor package) to harmonize datasets. Include covariates like assay type (cell-free vs. cellular) and batch effects. Validate with Bayesian hierarchical models to quantify uncertainty .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Nitration Temp0–5°CMinimizes byproducts
Acetylation AgentAcetic Anhydride/Pyridine>90% esterification
PurificationSilica Gel (DCM:MeOH)Purity >98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.